

An In-depth Technical Guide to Tert-butyl 3-methylenepyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-methylenepyrrolidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-methylenepyrrolidine-1-carboxylate**, a valuable intermediate in organic synthesis and drug discovery. The document details its chemical structure, nomenclature, physical and spectral properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound containing a pyrrolidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.

- IUPAC Name: **tert-butyl 3-methylenepyrrolidine-1-carboxylate**
- Synonyms: 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester
- CAS Number: 114214-71-0[1][2]
- Molecular Formula: C₁₀H₁₇NO₂[2]
- Molecular Weight: 183.25 g/mol [2]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key quantitative data for **tert-butyl 3-methylenepyrrolidine-1-carboxylate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	183.25 g/mol	[2]
Purity	98%	
Boiling Point	255.7±23.0 °C (Predicted)	
Density	1.0±0.1 g/cm ³ (Predicted)	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.90 (s, 2H), 3.55 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 1.45 (s, 9H)	
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 154.6, 144.9, 107.4, 79.5, 52.8, 32.5, 28.5	
Storage Conditions	Sealed in dry, 2-8°C	[2]

Experimental Protocol: Synthesis of Tert-butyl 3-methylenepyrrolidine-1-carboxylate

The following section provides a detailed methodology for the synthesis of **tert-butyl 3-methylenepyrrolidine-1-carboxylate** via a Wittig reaction, as adapted from established literature.[1]

Materials:

- Methyltriphenylphosphonium bromide
- Tetrahydrofuran (THF)
- n-Butyllithium (1.6 M solution in hexane)
- 1-tert-butoxycarbonyl-3-pyrrolidinone

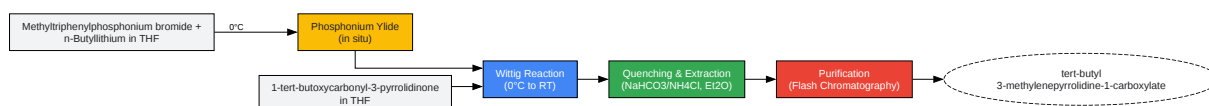
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ether (Et_2O)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- **Ylide Preparation:** A suspension of methyltriphenylphosphonium bromide (51 mmol) in THF (200 mL) is cooled to 0 °C. To this suspension, n-butyllithium (32 mL of a 1.6 M solution in hexane) is slowly added. The resulting mixture is stirred at 0 °C for 5 minutes.
- **Wittig Reaction:** A solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (48 mmol) in THF (40 mL) is added to the ylide solution via cannula at 0 °C. The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
- **Work-up and Extraction:** Upon completion of the reaction, the mixture is cooled to 0 °C and quenched by the addition of saturated aqueous NaHCO_3 and NH_4Cl . The product is then extracted with Et_2O .
- **Drying and Concentration:** The combined organic layers are dried over anhydrous MgSO_4 and concentrated under reduced pressure.
- **Purification:** The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and the final product is purified by flash column chromatography to yield **tert-butyl 3-methylenepyrrolidine-1-carboxylate**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **tert-butyl 3-methylenepyrrolidine-1-carboxylate**.



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Caption: Workflow for the synthesis of **tert-butyl 3-methylenepyrrolidine-1-carboxylate**.

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References

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- 2. 114214-71-0|tert-Butyl 3-methylenepyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
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